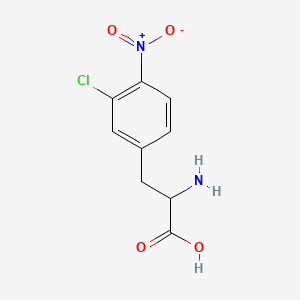
2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid
描述
2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a nitro group, and a chloro group attached to a phenyl ring, which is further connected to a propanoic acid backbone
属性
分子式 |
C9H9ClN2O4 |
|---|---|
分子量 |
244.63 g/mol |
IUPAC 名称 |
2-amino-3-(3-chloro-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14) |
InChI 键 |
LYIFTUZKXXAUDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid typically involves the following steps:
Nitration: The starting material, 3-chlorophenylpropanoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the chloro group.
Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The chloro group may also influence the compound’s binding affinity and specificity.
相似化合物的比较
2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
2-Amino-3-(3-chloro-4-methylphenyl)propanoic acid:
2-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Contains a hydroxy group, which may enhance its solubility and reactivity in certain reactions.
The presence of the chloro and nitro groups in this compound makes it unique and potentially more versatile in various chemical and biological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


